{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE
CAS No.: 1211105-69-9
Cat. No.: VC4375098
Molecular Formula: C17H15Cl2NO4
Molecular Weight: 368.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211105-69-9 |
|---|---|
| Molecular Formula | C17H15Cl2NO4 |
| Molecular Weight | 368.21 |
| IUPAC Name | [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
| Standard InChI | InChI=1S/C17H15Cl2NO4/c1-23-13-4-2-3-11(7-13)9-20-16(21)10-24-17(22)14-8-12(18)5-6-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) |
| Standard InChI Key | SKCSQTCUOUQCEX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a carbamate-substituted dichlorobenzoate ester with the molecular formula C₁₇H₁₅Cl₂NO₄ and a molecular weight of 368.2113 g/mol . Its IUPAC name reflects three key functional groups:
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A 2,5-dichlorobenzoate core, providing electrophilic character due to electron-withdrawing chlorine substituents.
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A carbamoyl methyl linker, introducing hydrogen-bonding capacity.
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A 3-methoxybenzyl group, contributing steric bulk and modulating solubility .
The SMILES notation (COc1cccc(c1)CNC(=O)COC(=O)c1ccc(c(c1)Cl)Cl) confirms the spatial arrangement, with the methoxy group para to the benzyl carbamate linkage . X-ray crystallography data is absent in available literature, but computational modeling predicts a planar benzoate ring with dihedral angles influenced by steric interactions between the chlorine atoms and methoxybenzyl group .
Synthesis and Reaction Pathways
While no explicit synthesis protocol for this compound is published, analogous benzoate carbamates suggest a multi-step approach:
Esterification of 2,5-Dichlorobenzoic Acid
The benzoate core is likely derived from 2,5-dichlorobenzoic acid, which is esterified with methanol or chloromethyl reagents under acidic or basic conditions. For example, methyl 2,5-dichlorobenzoate (CAS 2905-69-3) is synthesized via sulfuric acid-catalyzed esterification, yielding 85–90% purity .
Carbamate Formation
The carbamoyl methyl group is introduced through nucleophilic substitution. A plausible route involves reacting 2-(chloroacetoxy)ethyl carbamate with 3-methoxybenzylamine in the presence of a base like sodium methoxide . This mirrors methods for synthesizing methyl 3,5-dichloro-2-aminobenzoate derivatives, where sodium methoxide facilitates amidation at 50°C .
Hypothetical Reaction Scheme:
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2,5-Dichlorobenzoyl chloride + Glycidol → Glycidyl 2,5-dichlorobenzoate
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Ring-opening with 3-methoxybenzylamine → {[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
Yield optimization would require screening catalysts (e.g., B(C₆F₅)₃, as used in boron-catalyzed insertions ) and solvents (toluene or DMF).
Physicochemical Properties
Applications and Research Utility
Pharmaceutical Intermediate
As a carbamate-protected benzoate, this compound serves in prodrug synthesis. Carbamates enhance bioavailability by masking polar groups, as seen in antiviral agents like oseltamivir . The 3-methoxybenzyl group may target neuraminidase or serotonin receptors, though specific activity data is lacking.
Polymer Chemistry
Analogous dichlorobenzoates (e.g., methyl 2,5-dichlorobenzoate) are precursors for polyphenylene synthesis via Ullmann coupling . The carbamate moiety in this compound could enable post-polymerization functionalization, creating stimuli-responsive materials.
Microbial Degradation Studies
Methyl benzoate derivatives are substrates for Burkholderia cepacia, which hydrolyzes esters via carboxyl esterases . This compound’s chlorine substituents may slow degradation, offering insights into enzyme substrate specificity.
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